molecular formula C14H19FeN-6 B13398602 Ferrocene, [1-(dimethylamino)ethyl]-

Ferrocene, [1-(dimethylamino)ethyl]-

Cat. No.: B13398602
M. Wt: 257.15 g/mol
InChI Key: FUBWZFQUYFEMQO-UHFFFAOYSA-N
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Description

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is a chiral amine compound that features a ferrocene moiety. Ferrocene, a compound consisting of two cyclopentadienyl rings bound to a central iron atom, is known for its stability and unique redox properties. The presence of the chiral center in (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine makes it an interesting subject for research in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine typically involves the following steps:

    Preparation of the Chiral Intermediate: The chiral intermediate can be synthesized using various methods, such as asymmetric hydrogenation or chiral auxiliary-based synthesis.

    Formation of the Amine: The chiral intermediate is then reacted with dimethylamine under suitable conditions to form (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine. This step often requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine may involve large-scale asymmetric synthesis techniques, such as chiral catalysis or enzymatic resolution, to ensure high enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety typically yields ferrocenium salts, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis and as a building block for the synthesis of complex molecules.

    Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, such as ferrocene-based polymers and sensors.

Mechanism of Action

The mechanism of action of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its chiral amine group and ferrocene moiety. The compound can participate in redox reactions, influencing electron transfer processes and affecting various biochemical pathways. Its chiral nature allows it to interact selectively with specific enzymes and receptors, making it a valuable tool in asymmetric synthesis and catalysis.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine: The enantiomer of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine, with similar chemical properties but different biological activities.

    N,N-Dimethylferrocenylmethylamine: A related compound lacking the chiral center, used in similar applications but with different stereochemical properties.

    Ferrocenylamine: A simpler derivative of ferrocene, used as a precursor in the synthesis of more complex ferrocene-based compounds.

Uniqueness

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine stands out due to its chiral nature and the presence of the ferrocene moiety. This combination of features makes it particularly valuable in asymmetric synthesis and catalysis, as well as in studies of electron transfer processes.

Properties

Molecular Formula

C14H19FeN-6

Molecular Weight

257.15 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine;cyclopentane;iron

InChI

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q-1;-5;

InChI Key

FUBWZFQUYFEMQO-UHFFFAOYSA-N

Canonical SMILES

CC([C-]1C=CC=C1)N(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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